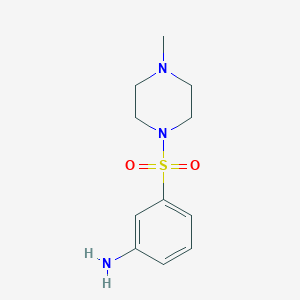

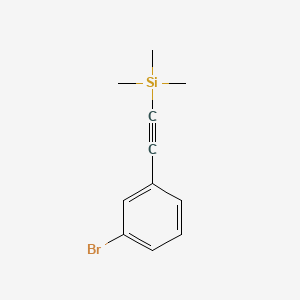

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Übersicht

Beschreibung

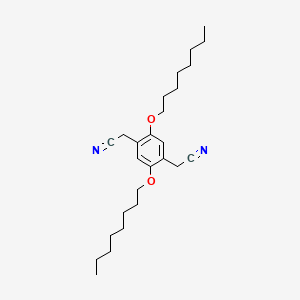

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine (MPPA) is a synthetic organic compound that is used in a variety of scientific research applications. MPPA is a versatile compound that is used to study the biochemical and physiological effects of various compounds, as well as to gain insight into the mechanisms of action of certain compounds. It is also used as a reagent in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activities

Research has shown that derivatives of 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, such as 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, have been designed and synthesized, demonstrating notable antibacterial activities against various pathogens. These compounds are synthesized through connection reactions and optimized conditions, leading to yields as high as 75% under specific conditions. Their antibacterial efficacy, particularly against G. zeae, C. mandshurica, and F. oxysporum, has been investigated, revealing that certain derivatives exhibit superior antibacterial properties at specific concentrations (Wu Qi, 2014).

Advancements in Chelate Chemistry

The sulfomethylation of piperazine and other macrocycles with formaldehyde bisulfite in aqueous media has been explored, revealing the influence of pH on the introduction of methanesulfonate groups into these structures. This research has paved the way for developing mono- and diacetate, phosphonate, and phosphinate derivatives, highlighting the versatility of piperazine-based compounds in creating complex chelating agents with potential applications in medicinal chemistry and material science (J van Westrenen & A D Sherry, 1992).

Receptor Antagonism and Radioligand Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, demonstrating subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. This research not only identified potent compounds but also developed a new radioligand, PSB-603, for selective labeling of A2B receptors, offering a valuable tool for studying this receptor subtype in various biological contexts (T. Borrmann et al., 2009).

Piperazine Derivatives as Ligands for Melanocortin Receptors

Research into piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" has led to the synthesis and characterization of several derivatives. These studies have provided insights into the structural requirements for MC4R specificity and activity, contributing to the understanding of receptor-ligand interactions and the potential for developing targeted therapies for conditions influenced by this receptor system (F. Mutulis et al., 2004).

Development of β3-Adrenoceptor Agonists

Piperazine sulfonamides have been identified as novel determinants for potent and selective β3-adrenoceptor agonists. These compounds, characterized by their unique structural features, have shown significant potential in modulating β3-adrenoceptor activity, which is crucial for developing therapies for metabolic and cardiovascular diseases (M. Perrone et al., 2009).

Eigenschaften

IUPAC Name |

3-(4-methylpiperazin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENADRWBVLFBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390414 | |

| Record name | 3-(4-Methylpiperazine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine | |

CAS RN |

436095-35-1 | |

| Record name | 3-(4-Methylpiperazine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

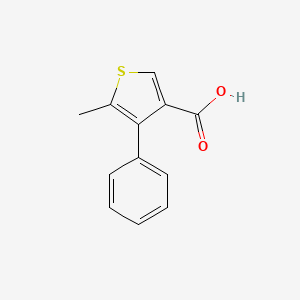

![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)